In-Depth Technical Guide: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS No. 129306-05-4)
In-Depth Technical Guide: Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate (CAS No. 129306-05-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a bifunctional organic molecule incorporating a cyclopropane ring, an ethyl ester, and a bromoacetyl group. Its chemical structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of more complex molecular architectures.[1] The presence of the reactive bromoacetyl moiety allows for facile nucleophilic substitution reactions, while the cyclopropane ring introduces conformational rigidity and a unique three-dimensional profile into target molecules. This guide provides a comprehensive overview of the available technical data, safety information, and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is presented in the table below. These values are primarily based on predicted data from chemical databases.
| Property | Value | Reference(s) |
| CAS Number | 129306-05-4 | [2] |
| Molecular Formula | C₈H₁₁BrO₃ | [2] |
| Molecular Weight | 235.08 g/mol | [2][3] |
| Predicted Density | 1.564 ± 0.06 g/cm³ | [2][3] |
| Predicted Boiling Point | 273.0 ± 20.0 °C | [2] |
| Storage Conditions | -20°C | [2] |
Synthesis and Experimental Protocols
Below is a generalized, illustrative workflow for such a transformation. Note: This is a hypothetical pathway and requires experimental validation.
Spectral Data
Experimentally determined spectral data (NMR, IR, MS) for Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate are not available in the searched literature. For reference, the spectral data of a related compound, ethyl cyclopropanecarboxylate, are widely documented.[4] Researchers working with the title compound would need to perform their own spectral characterization.
Reactivity and Applications in Drug Discovery
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is recognized as a pharmaceutical intermediate.[1] Its utility in drug discovery stems from the presence of two key reactive sites: the electrophilic carbon of the bromoacetyl group and the ester functionality.
The α-bromoketone moiety is a versatile functional group for the formation of carbon-carbon and carbon-heteroatom bonds. It readily undergoes nucleophilic substitution with a variety of nucleophiles, such as amines, thiols, and carbanions. This reactivity is particularly useful for the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds.
A generalized reaction scheme illustrating this reactivity is shown below.
While specific examples of APIs synthesized from this intermediate are not detailed in the available literature, its structural motifs are found in various biologically active molecules. The cyclopropane ring, in particular, is a desirable feature in medicinal chemistry as it can enhance metabolic stability and improve binding affinity to biological targets.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is classified with the following hazards:
-
H315: Causes skin irritation.[3]
It is imperative that this compound be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Conclusion
Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a promising building block for pharmaceutical research and development. Its bifunctional nature allows for diverse synthetic transformations, making it a valuable tool for the creation of novel chemical entities. While detailed experimental data on its synthesis and spectral properties are currently limited in the public domain, its potential for application in medicinal chemistry is evident. Further research and publication of experimental procedures would greatly benefit the scientific community by enabling the broader utilization of this versatile intermediate.

